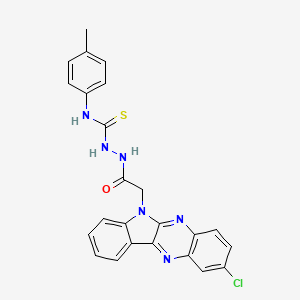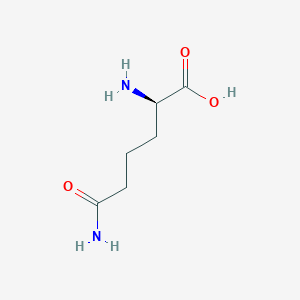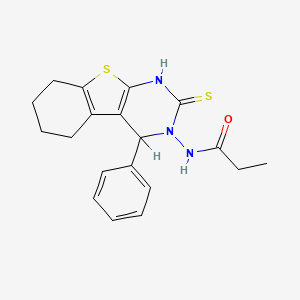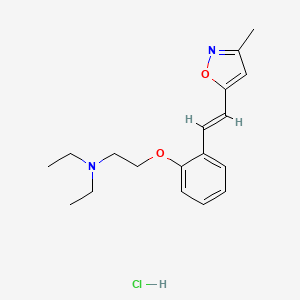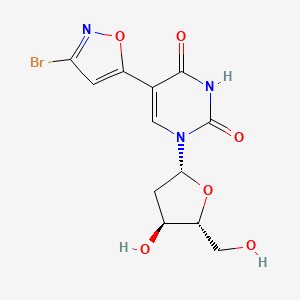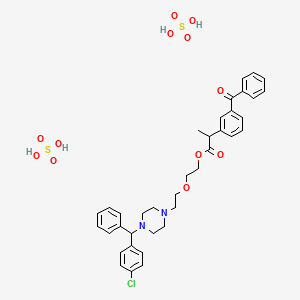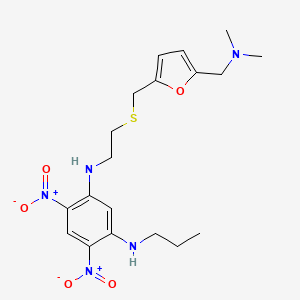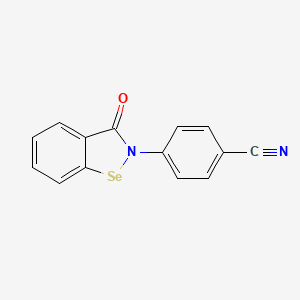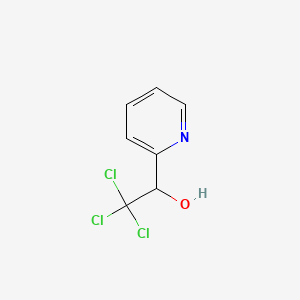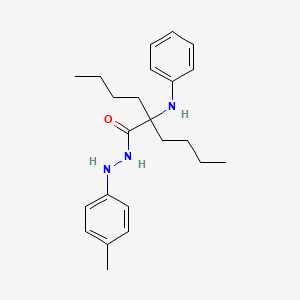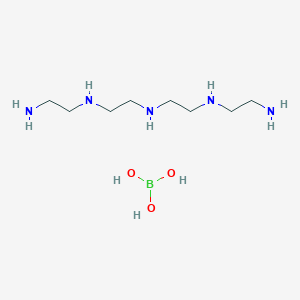
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is an organic compound with the molecular formula C25H32O6 It is a derivative of 1,3-propanediol, featuring two allyl and methoxy-substituted phenoxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- typically involves the reaction of 1,3-propanediol with 4-allyl-2-methoxyphenol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents such as toluene or dichloromethane to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- undergoes various chemical reactions, including:
Oxidation: The allyl groups can be oxidized to form epoxides or aldehydes.
Reduction: The compound can be reduced to form alcohols or alkanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halogens or amines.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution reagents: Halogens (Cl2, Br2), amines (NH3, RNH2).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl groups can yield epoxides, while reduction can produce alcohols.
Wissenschaftliche Forschungsanwendungen
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.
Industry: Utilized in the production of polymers and resins with unique properties.
Wirkmechanismus
The mechanism of action of 1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- involves its interaction with specific molecular targets and pathways. The allyl and methoxy groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methyl-1,3-propanediol: A similar compound with a methyl group instead of the allyl and methoxy groups.
1,3-Propanediol, 2,2-bis(hydroxymethyl)-, allyl ether: Another related compound with hydroxymethyl groups.
Uniqueness
1,3-Propanediol, 2,2-bis((4-allyl-2-methoxyphenoxy)methyl)- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
102953-75-3 |
|---|---|
Molekularformel |
C25H32O6 |
Molekulargewicht |
428.5 g/mol |
IUPAC-Name |
2,2-bis[(2-methoxy-4-prop-2-enylphenoxy)methyl]propane-1,3-diol |
InChI |
InChI=1S/C25H32O6/c1-5-7-19-9-11-21(23(13-19)28-3)30-17-25(15-26,16-27)18-31-22-12-10-20(8-6-2)14-24(22)29-4/h5-6,9-14,26-27H,1-2,7-8,15-18H2,3-4H3 |
InChI-Schlüssel |
WELHBPKGGQVKDB-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=C(C=CC(=C1)CC=C)OCC(CO)(CO)COC2=C(C=C(C=C2)CC=C)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


